4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The indole ring is known for its presence in various natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated with 3-bromopropanoic acid to form 3-(1H-indol-1-yl)propanoic acid.
Amidation: The final step involves the amidation of 3-(1H-indol-1-yl)propanoic acid with 4-aminobutanoic acid under dehydrating conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the carbonyl group in the propanoyl moiety can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
4-{[3-(1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific structural combination of an indole ring with a butanoic acid moiety, which may confer distinct biological activities compared to other indole derivatives.
This compound’s unique structure and potential biological activities make it a valuable subject for further research in various scientific fields.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-(3-indol-1-ylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-9-3-6-15(19)20)8-11-17-10-7-12-4-1-2-5-13(12)17/h1-2,4-5,7,10H,3,6,8-9,11H2,(H,16,18)(H,19,20) |
InChI Key |
KFCBNRAPTYECSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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